beta-Nitrovinylnaphthalene

Description

Significance of Nitrovinyl Compounds in Organic Synthesis

Conjugated nitroalkenes, including β-nitrovinylnaphthalene, are recognized as powerful and versatile intermediates in organic synthesis. researchgate.netsci-rad.comfrontiersin.org Their importance stems from several key features:

High Reactivity: The nitro group is strongly electron-withdrawing, which polarizes the carbon-carbon double bond, rendering the β-carbon highly electrophilic. This makes nitroalkenes excellent acceptors in Michael addition reactions and reactive partners in various cycloaddition reactions. researchgate.netsci-rad.com

Versatile Precursors: The nitro group itself is a synthetic chameleon, capable of being transformed into a wide array of other functional groups. frontiersin.org For instance, reduction of the nitro group can yield amines, a fundamental functional group in many biologically active molecules. This facile conversion makes nitroalkenes valuable precursors for the synthesis of amines, amino alcohols, and other nitrogen-containing compounds. sci-rad.comfrontiersin.org

Carbon-Carbon Bond Formation: Nitroalkenes readily participate in crucial carbon-carbon bond-forming reactions, such as the Henry (nitro-aldol) reaction, which is instrumental in building molecular complexity. sci-rad.comnih.gov

Heterocycle Synthesis: They serve as key building blocks in the synthesis of a diverse range of heterocyclic compounds. researchgate.netrsc.orglongdom.org Through reactions like cycloadditions and tandem Michael addition-cyclization sequences, nitroalkenes provide access to five- and six-membered rings containing nitrogen and/or oxygen, which are common motifs in pharmaceuticals. sci-rad.comresearchgate.net

The combination of these characteristics makes nitroalkenes, as a class, indispensable tools for synthetic chemists in both academic and industrial research, particularly in the pursuit of new pharmaceutically relevant molecules. frontiersin.orgnih.gov

Historical Context of β-Nitrovinylnaphthalene Research

The study of nitro compounds has a long history in organic chemistry. While early research in the field was often directed towards the development of energetic materials, the focus has progressively shifted towards their application as versatile intermediates in organic synthesis. nih.gov The synthetic utility of the nitro group was recognized for its ability to be easily converted into other functional groups, a feature that broadened the importance of nitro compounds in constructing complex molecules. frontiersin.org

Dieter Seebach, in a 1979 review, highlighted nitro compounds as "ideal intermediates in organic synthesis," a prediction that has been extensively validated over the subsequent decades. nih.gov By that time, foundational reactions like the Henry reaction and Michael additions to nitroalkenes were already established, showcasing their potential. nih.gov Specific research concerning β-nitrovinylnaphthalene appeared in the chemical literature, indicating that its chemistry was being explored by the mid-20th century. The continuous growth in publications related to nitro compounds since the early 2000s underscores the sustained interest and expanding applications of these derivatives in synthesis. nih.gov

Current Research Landscape and Academic Focus

In the contemporary research landscape, β-nitrovinylnaphthalene is primarily valued as a key intermediate in the synthesis of high-value, complex organic molecules. Its academic and industrial focus is largely centered on its application in the development of pharmaceuticals.

A prominent example of its modern utility is in the synthesis of the antidepressant drug agomelatine (B1665654) . researchgate.netscispace.com Several synthetic routes developed for agomelatine employ β-nitrovinylnaphthalene as a crucial precursor. researchgate.netresearchgate.net In these processes, the nitrovinyl group is typically introduced and subsequently reduced to an aminoethyl side chain, which is a core structural feature of the final drug molecule. researchgate.netscispace.com This application highlights the compound's role in creating efficient and scalable syntheses for commercially important pharmaceuticals. researchgate.net

Furthermore, research has demonstrated the use of β-nitrovinylnaphthalene in the synthesis of the isoxazole-based side chain of Micafungin , an antifungal medication. scispace.com This underscores the versatility of β-nitrovinylnaphthalene as a starting material for structurally diverse and medicinally relevant targets. The current focus remains on leveraging its reactivity for the efficient construction of complex nitrogen-containing scaffolds found in bioactive compounds.

Interactive Data Table: Synthetic Applications of β-Nitrovinylnaphthalene

| Target Molecule | Therapeutic Class | Key Synthetic Transformation |

| Agomelatine | Antidepressant | Reduction of the nitrovinyl group to an aminoethyl group. researchgate.netscispace.com |

| Micafungin (Side Chain) | Antifungal | Used as a precursor for the isoxazole-based side chain. scispace.com |

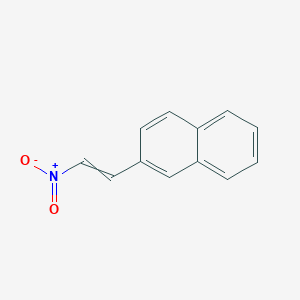

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9NO2 |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

2-(2-nitroethenyl)naphthalene |

InChI |

InChI=1S/C12H9NO2/c14-13(15)8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-9H |

InChI Key |

FSQRAMKGHLSZCT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C=C[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for β Nitrovinylnaphthalene

Established Synthetic Routes and Mechanistic Investigations

Traditional methods for the synthesis of β-nitrovinylnaphthalene primarily rely on condensation and olefination reactions. These routes are well-documented and provide a fundamental basis for the construction of the nitrovinyl moiety attached to the naphthalene (B1677914) core.

Nitroaldol Condensation Approaches

The Nitroaldol or Henry reaction is a classical and widely utilized method for the formation of a carbon-carbon bond between a nitroalkane and a carbonyl compound, yielding a β-nitro alcohol. wikipedia.orgwikipedia.org This intermediate can then undergo dehydration to produce the target β-nitrovinylnaphthalene. The reaction is typically base-catalyzed and involves the deprotonation of the nitroalkane to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon of the naphthaldehyde. wikipedia.org

The mechanism commences with the formation of a nitronate from nitromethane (B149229) using a base. This is followed by the nucleophilic addition of the nitronate to the carbonyl group of either 1-naphthaldehyde (B104281) or 2-naphthaldehyde. The resulting β-nitro alkoxide is then protonated to yield the corresponding β-nitro alcohol. Subsequent dehydration, often acid- or base-catalyzed, eliminates a molecule of water to form the conjugated nitroalkene, β-nitrovinylnaphthalene. All steps in the Henry reaction are reversible. wikipedia.org

Knoevenagel Condensation Derived Pathways

The Knoevenagel condensation is another cornerstone of C-C bond formation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. researchgate.net While broadly applicable, for the synthesis of β-nitrovinylnaphthalene, nitromethane serves as the active methylene compound. The reaction proceeds through a nucleophilic addition followed by a dehydration step, directly yielding the α,β-unsaturated product. researchgate.net

The mechanism is initiated by the deprotonation of the active methylene compound (nitromethane) by a weak base, such as an amine, to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the naphthaldehyde. The resulting intermediate subsequently undergoes dehydration to afford β-nitrovinylnaphthalene. The use of a weak base is crucial to prevent the self-condensation of the aldehyde.

Wittig and Related Olefination Strategies

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for the synthesis of alkenes from carbonyl compounds. wikipedia.orgwikipedia.org These reactions offer a high degree of control over the location of the newly formed double bond. For the synthesis of β-nitrovinylnaphthalene, this would involve the reaction of a naphthaldehyde with a phosphorus-stabilized carbanion bearing a nitro group.

In the Wittig reaction, a triphenyl phosphonium (B103445) ylide, such as (nitromethylidene)triphenylphosphorane, would be the key reagent. This ylide attacks the naphthaldehyde to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. The oxaphosphetane subsequently fragments to yield the desired β-nitrovinylnaphthalene and triphenylphosphine (B44618) oxide. wikipedia.org

The Horner-Wadsworth-Emmons reaction, a variation of the Wittig reaction, employs phosphonate-stabilized carbanions. These carbanions are generally more nucleophilic than the corresponding Wittig reagents and offer the advantage of producing a water-soluble phosphate (B84403) byproduct, which simplifies purification. wikipedia.org The reaction of a naphthaldehyde with a phosphonate (B1237965) ester of nitromethane would proceed similarly to the Wittig reaction to yield the (E)-isomer of β-nitrovinylnaphthalene with high selectivity. wikipedia.org

Catalytic Approaches in β-Nitrovinylnaphthalene Synthesis

Modern synthetic chemistry has increasingly focused on the development of catalytic methods to improve the efficiency, selectivity, and sustainability of chemical transformations. The synthesis of β-nitrovinylnaphthalene has benefited from these advancements, particularly in the realm of asymmetric synthesis.

Organocatalytic Systems for Asymmetric Synthesis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool for asymmetric synthesis. mdpi.com In the context of β-nitrovinylnaphthalene synthesis, organocatalysts have been effectively employed in the asymmetric Henry reaction to produce chiral β-nitro alcohols, which are precursors to chiral β-nitrovinylnaphthalene derivatives.

For instance, an asymmetric organocatalytic Henry reaction has been reported for the reaction of 1-naphthaldehyde with nitromethane. This reaction utilizes a thiourea-based organocatalyst derived from a cinchona alkaloid to produce (R)-1-(naphthalen-1-yl)-2-nitroethan-1-ol with high enantioselectivity. buchler-gmbh.com These bifunctional catalysts activate the naphthaldehyde through hydrogen bonding with the thiourea (B124793) moiety and the nitromethane through the basic amine of the cinchona alkaloid.

| Aldehyde | Catalyst | Product | Enantiomeric Excess (ee) |

| 1-Naphthaldehyde | 1-(4-((R)-(benzyloxy)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-yl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea | (R)-1-(naphthalen-1-yl)-2-nitroethan-1-ol | Not specified in abstract |

Transition Metal-Catalyzed Coupling Reactions

Transition metal complexes are highly effective catalysts for a wide range of organic transformations, including the Henry reaction. niscpr.res.in These catalysts can offer high levels of stereocontrol and reactivity under mild conditions.

An in situ generated chiral bis(β-amino alcohol)-Cu(OAc)₂ complex has been shown to be a highly capable catalyst for the asymmetric Henry reaction of nitromethane with various substituted aromatic aldehydes, including 2-naphthaldehyde. mdpi.com This catalytic system produces the corresponding chiral β-nitro alcohol with excellent enantiomeric purity and high chemical yields. mdpi.com The reaction proceeds effectively in ethanol (B145695) at ambient temperature. mdpi.com

| Aldehyde | Catalyst System | Product | Yield | Enantiomeric Excess (ee) |

| 2-Naphthaldehyde | Chiral bis(β-amino alcohol) ligand + Cu(OAc)₂·H₂O | (R)-(-)-1-(Naphthalen-2-yl)-2-nitroethan-1-ol | 66% mdpi.com | 80% mdpi.com |

Green Chemistry Principles in Synthetic Optimization

The traditional synthesis of β-nitrovinylnaphthalene often involves the Henry (or nitroaldol) reaction, which couples a naphthaldehyde with nitromethane using a base, followed by dehydration. wikipedia.org While effective, classic protocols can involve hazardous solvents, stoichiometric amounts of base, and energy-intensive conditions. The optimization of this synthesis through the lens of green chemistry aims to mitigate these drawbacks by adhering to several core principles. nih.govnih.gov

Key Green Chemistry Strategies:

Catalysis over Stoichiometric Reagents: Shifting from stoichiometric bases to catalytic systems is a primary goal. nih.gov Heterogeneous catalysts, such as layered double hydroxides (LDHs), offer advantages like easy separation, recyclability, and potentially milder reaction conditions, thereby reducing waste generation. scirp.org

Safer Solvents: Efforts are directed towards replacing conventional volatile organic solvents with more environmentally benign alternatives. Water, ionic liquids, or solvent-free conditions represent significant improvements, reducing both environmental impact and operational hazards. nih.gov

Energy Efficiency: Developing methods that proceed at ambient temperature and pressure minimizes the energy footprint of the synthesis. nih.gov Biocatalysis, for example, often operates under very mild conditions. nih.govadebiotech.org

Atom Economy: The Henry reaction itself has good potential for high atom economy. Synthetic routes are designed to maximize the incorporation of all starting materials into the final product, minimizing byproduct formation. nih.gov One-pot procedures that combine the condensation and dehydration steps without isolating the intermediate β-nitroalcohol contribute to this goal and reduce waste. nih.gov

Biocatalysis: The use of enzymes as catalysts is a burgeoning area in green chemistry. nih.gov Enzymes can offer remarkable selectivity under mild, aqueous conditions. nih.gov Research into promiscuous enzymes, such as certain lipases or acyl-peptide releasing enzymes, has shown their potential to catalyze Henry reactions, often with high efficiency and enantioselectivity for related substrates. rsc.org An acyl-peptide releasing enzyme from Sulfolobus tokodaii (ST0779), for instance, has demonstrated superior catalytic efficiency and enantioselectivity (90-99% ee) in nitroaldol reactions compared to traditional enzymes like Porcine Pancreatic Lipase. rsc.org

The table below contrasts a traditional synthetic approach with a greener, optimized methodology for nitroalkene synthesis.

| Feature | Traditional Method | Green-Optimized Method |

| Catalyst | Stoichiometric strong base (e.g., NaOH) | Catalytic amount of a recyclable solid base (e.g., LDH) or a biocatalyst scirp.orgrsc.org |

| Solvent | Volatile organic solvent (e.g., Methanol) | Water, ionic liquid, or solvent-free conditions nih.govscirp.org |

| Temperature | Often requires heating | Ambient temperature nih.gov |

| Workup | Acidic neutralization, extraction | Simple filtration to recover catalyst scirp.org |

| Waste | Significant salt waste, solvent waste | Minimized waste streams |

Chemo-, Regio-, and Stereoselective Synthesis

Achieving high levels of selectivity is paramount in modern organic synthesis to ensure the desired product is formed efficiently, minimizing difficult purification procedures and waste. mdpi.commdpi.com In the synthesis of β-nitrovinylnaphthalene, this control manifests in three key areas.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In the Henry reaction, the base-catalyzed condensation must selectively occur between the aldehyde of naphthaldehyde and the α-carbon of nitromethane without promoting self-condensation or other side reactions of more complex, functionalized substrates.

Regioselectivity: This is critical when the naphthalene ring is substituted. The position of the nitrovinyl group on the naphthalene core is determined by the choice of the starting naphthaldehyde isomer (e.g., 1-naphthaldehyde vs. 2-naphthaldehyde). In more complex syntheses involving substituted naphthalenes, directing the reaction to a specific position on the ring requires careful selection of catalysts and reaction conditions. researchgate.net

Stereoselectivity: The dehydration of the intermediate β-nitroalcohol can result in two geometric isomers: (E)- and (Z)-β-nitrovinylnaphthalene. The synthesis is highly stereoselective, almost exclusively yielding the (E)-isomer, which is the more thermodynamically stable configuration due to reduced steric hindrance between the bulky naphthalene ring and the nitro group. While controlling this E/Z selectivity is a challenge in alkene synthesis, for β-nitrovinylnaphthalene, the formation of the E-isomer is the desired outcome. springernature.com

Advanced catalytic systems, including organocatalysts and chiral metal complexes, have been developed to control the stereochemistry of the initial Henry reaction, which is crucial for producing chiral β-nitroalcohols. wikipedia.orgmdpi.com While β-nitrovinylnaphthalene itself is achiral, these asymmetric methodologies are vital for synthesizing chiral derivatives that are valuable in pharmaceutical development. nih.govresearchgate.net

The following table presents findings for various catalytic systems used in the Henry reaction for aromatic aldehydes, highlighting the yields and selectivity achieved.

| Catalyst System | Aldehyde Substrate | Yield (%) | Selectivity (diastereo- or enantioselective) |

| Dinuclear zinc-azePhenol | N-Boc imines | up to 97% | up to 99% ee, up to 14:1 dr researchgate.net |

| Cupreine derivative 14 | Fluoromethylketones | High | Excellent enantiomeric excesses mdpi.com |

| Acyl-peptide releasing enzyme (ST0779) | Substituted benzaldehydes | High | 90-99% ee rsc.org |

| Layered Double Hydroxide (Cu:Mg:Al) | Benzaldehyde (B42025) | Good | Not specified scirp.org |

Chemical Reactivity and Mechanistic Transformations of β-Nitrovinylnaphthalene

β-Nitrovinylnaphthalene, a compound featuring a nitro group conjugated with a vinyl substituent on a naphthalene scaffold, exhibits a rich and versatile chemical reactivity. This reactivity is primarily centered around the electron-deficient nature of the carbon-carbon double bond, which is activated by the strong electron-withdrawing nitro group. This activation renders the molecule susceptible to a variety of chemical transformations, particularly reductive processes and nucleophilic additions. These reactions provide synthetic routes to a range of naphthalenic compounds with diverse functional groups.

Chemical Reactivity and Mechanistic Transformations of β Nitrovinylnaphthalene

Reductive Transformations

The reduction of β-nitrovinylnaphthalene can proceed through several pathways, depending on the reagents and reaction conditions employed. These transformations can target the nitro group, the vinyl group, or both simultaneously, leading to the formation of amines, saturated nitro compounds, or saturated amines.

Catalytic Hydrogenation Pathways (e.g., Pd/C hydrogenation)

Catalytic hydrogenation is a widely utilized method for the reduction of nitroalkenes. commonorganicchemistry.com The use of palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas (H₂) is a common and efficient approach for the complete reduction of both the nitro and vinyl functionalities in β-nitrostyrene analogues, leading to the corresponding saturated primary amines. ursinus.eduuctm.edu This transformation is believed to proceed through a stepwise mechanism. The initial step likely involves the reduction of the carbon-carbon double bond to yield the corresponding saturated nitroalkane, 2-(2-nitroethyl)naphthalene. This intermediate is then further reduced to the primary amine, 2-(naphthalen-2-yl)ethanamine. ursinus.edu

Under certain conditions, the hydrogenation of β-nitrostyrenes can also lead to the formation of oximes as intermediates or byproducts. mdma.ch The reaction conditions, such as hydrogen pressure, temperature, and the choice of solvent, can significantly influence the product distribution. Protic solvents like ethanol (B145695) are often employed to facilitate the hydrogenation process. u-tokyo.ac.jp

Table 1: General Conditions for Catalytic Hydrogenation of β-Nitrostyrene Analogs

| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure | Product |

| 5% Pd/C | H₂ | Ethanol | Room Temp. | 1 atm | Saturated Amine |

| 10% Pd/C | H₂ | Methanol | Room Temp. | 1 atm | Saturated Amine |

| Raney Ni | H₂ | Ethanol | Room Temp. | 1 atm | Saturated Amine |

This table presents typical conditions for the hydrogenation of β-nitrostyrenes, which are expected to be applicable to β-nitrovinylnaphthalene.

Selective Reduction of the Nitro Group

The selective reduction of the nitro group in β-nitrovinylnaphthalene while preserving the vinyl double bond is a more challenging transformation. Standard catalytic hydrogenation methods often lead to the reduction of both functional groups. commonorganicchemistry.com However, specific reagents can achieve this selectivity. For instance, the use of certain metal hydrides or transfer hydrogenation conditions with specific catalysts might favor the reduction of the nitro group. Reagents like sodium sulfide (B99878) (Na₂S) are known to selectively reduce aromatic nitro groups in the presence of other reducible functionalities, although their effectiveness on α,β-unsaturated nitroalkenes can vary. commonorganicchemistry.comstackexchange.com The development of chemoselective methods for the reduction of the nitro group in conjugated systems is an active area of research. nih.gov

Reductive Amination Sequences

Reductive amination is a powerful method for the synthesis of amines. nih.gov In the context of β-nitrovinylnaphthalene, a reductive amination sequence would typically involve the initial reduction of the nitro group to an amine, followed by reaction with a carbonyl compound to form an imine, which is then reduced in situ to a secondary or tertiary amine. A more direct approach, known as reductive amination of nitro compounds, allows for the one-pot synthesis of secondary and tertiary amines from a nitro compound and a carbonyl compound. frontiersin.org This process involves the simultaneous reduction of the nitro group and the reductive amination of the carbonyl compound. For β-nitrovinylnaphthalene, this would provide a convergent route to a variety of N-alkylated 2-(naphthalen-2-yl)ethanamines. The choice of catalyst and reducing agent is crucial for the efficiency and selectivity of this one-pot reaction. researchgate.net

Nucleophilic Addition Reactions

The electron-withdrawing nature of the nitro group makes the β-carbon of the vinyl group in β-nitrovinylnaphthalene highly electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for a variety of important carbon-carbon and carbon-heteroatom bond-forming reactions.

Michael Additions and Conjugate Additions

β-Nitrovinylnaphthalene is an excellent Michael acceptor, readily undergoing conjugate addition reactions with a wide range of nucleophiles. wikipedia.orgmasterorganicchemistry.com This reaction, also known as 1,4-addition, involves the attack of a nucleophile at the β-carbon of the vinyl group. wikipedia.orgpressbooks.pub The initial addition product is a resonance-stabilized nitronate ion, which is subsequently protonated to yield the final adduct. pearson.comlibretexts.org

The general mechanism involves the following steps:

A nucleophile attacks the electrophilic β-carbon of the nitroalkene.

The π-electrons of the double bond shift to the α-carbon, and subsequently to the nitro group, forming a resonance-stabilized nitronate anion.

Protonation of the nitronate anion, typically at the α-carbon, yields the final conjugate addition product.

A diverse array of nucleophiles can be employed in the Michael addition to nitroalkenes, including enolates, amines, thiols, and alkoxides. libretexts.org The reaction is a powerful tool for the construction of complex molecular frameworks.

Reactions with Carbon-Centered Nucleophiles

The reaction of β-nitrovinylnaphthalene with carbon-centered nucleophiles is a particularly valuable method for the formation of new carbon-carbon bonds. A variety of carbanions and other carbon nucleophiles can be utilized in this context.

Commonly used carbon-centered nucleophiles include:

Enolates derived from ketones, esters, and other carbonyl compounds: These soft nucleophiles readily add to the β-position of nitroalkenes. encyclopedia.pub

Organocuprates (Gilman reagents): These reagents are known to favor 1,4-addition over 1,2-addition to α,β-unsaturated systems. libretexts.org

Malonates and other active methylene (B1212753) compounds: The acidic protons of these compounds allow for the easy generation of carbanions that can act as nucleophiles. wikipedia.org

Grignard reagents (in the presence of copper catalysts): While Grignard reagents typically favor 1,2-addition, the addition of a copper salt can promote conjugate addition. wikipedia.org

Table 2: Examples of Michael Addition of Carbon Nucleophiles to β-Nitrostyrenes

| Nucleophile (Donor) | Michael Acceptor | Catalyst/Base | Product |

| Diethyl malonate | trans-β-Nitrostyrene | Piperidine | Diethyl 2-(2-nitro-1-phenylethyl)malonate |

| 2-Nitropropane | Methyl acrylate | Base | Methyl 3-methyl-3-nitrobutanoate |

| Isobutyraldehyde | trans-β-Nitrostyrene | Chiral organocatalyst | Chiral γ-nitroaldehyde |

This table provides examples of Michael additions to β-nitrostyrene, a close analog of β-nitrovinylnaphthalene, illustrating the types of carbon nucleophiles that can be employed. wikipedia.orgresearchgate.net

Reactions with Heteroatom-Centered Nucleophiles

The polarized nature of the double bond in β-nitrovinylnaphthalene facilitates conjugate addition reactions, also known as Michael additions, with a range of heteroatom-centered nucleophiles. These reactions are fundamental in the formation of new carbon-heteroatom bonds and are a cornerstone of synthetic organic chemistry.

Mechanism of Addition: The general mechanism involves the attack of a nucleophile on the β-carbon of the nitrovinyl group, which is electron-deficient due to the strong electron-withdrawing effect of the nitro group. This attack results in the formation of a resonance-stabilized nitronate anion intermediate. Subsequent protonation of this intermediate yields the final addition product.

Types of Nucleophiles and Products:

Nitrogen Nucleophiles (Amines): Primary and secondary amines readily add to β-nitrovinylnaphthalene to form the corresponding β-amino-nitroethylnaphthalene derivatives. These products are valuable intermediates for the synthesis of more complex nitrogen-containing compounds.

Sulfur Nucleophiles (Thiols): Thiols are potent nucleophiles that react with β-nitrovinylnaphthalene to yield β-thioether-nitroethylnaphthalene adducts. These reactions are often highly efficient and proceed under mild conditions.

Oxygen Nucleophiles (Alcohols and Phenols): While generally less reactive than amines and thiols, alcohols and phenols can add to β-nitrovinylnaphthalene, typically in the presence of a base catalyst, to form β-alkoxy- and β-aryloxynitroethylnaphthalene compounds, respectively.

| Nucleophile Type | Example Nucleophile | Product Class |

|---|---|---|

| Nitrogen | Primary/Secondary Amines | β-Amino-nitroethylnaphthalene |

| Sulfur | Thiols | β-Thioether-nitroethylnaphthalene |

| Oxygen | Alcohols/Phenols | β-Alkoxy/Aryloxy-nitroethylnaphthalene |

Cycloaddition Chemistry

The electron-deficient double bond of β-nitrovinylnaphthalene makes it an excellent component in various cycloaddition reactions, allowing for the construction of complex cyclic and heterocyclic systems.

1,3-Dipolar Cycloadditions (e.g., for isoxazole (B147169) derivatives)

β-Nitrovinylnaphthalene can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. A prominent example is its reaction with nitrile oxides to form isoxazole derivatives. researchgate.netwikipedia.orgrsc.orgacs.org Nitrile oxides are 1,3-dipoles that react with alkenes in a concerted [3+2] cycloaddition to yield isoxazolines. marmacs.orgscispace.com

The reaction of β-nitrovinylnaphthalene with a nitrile oxide, which can be generated in situ from an aldoxime, leads to the formation of a 3-substituted-4-nitro-5-(naphthalenyl)isoxazoline. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the dipole and the dipolarophile. Subsequent elimination of nitrous acid from the isoxazoline (B3343090) intermediate, often under the reaction conditions or upon treatment with a mild base, results in the formation of the corresponding aromatic isoxazole. Isoxazoles are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry. rsc.orgresearchgate.net

Diels-Alder Reactions and Related Pericyclic Processes

In the context of the Diels-Alder reaction, a [4+2] cycloaddition, β-nitrovinylnaphthalene serves as a potent dienophile due to its electron-deficient double bond. nih.govwikipedia.orgorganic-chemistry.org The electron-withdrawing nitro group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, facilitating the reaction with electron-rich dienes. wikipedia.org

The reaction of β-nitrovinylnaphthalene with a conjugated diene, such as cyclopentadiene (B3395910) or butadiene, would yield a substituted cyclohexene (B86901) adduct. The stereoselectivity of the reaction, particularly the formation of endo and exo isomers, is a key aspect of the Diels-Alder reaction. Research on related nitroaromatic compounds, such as 1-nitronaphthalene, has shown their participation in Diels-Alder reactions, often followed by the elimination of nitrous acid to yield a fully aromatized product. libretexts.org Similarly, studies on β-fluoro-β-nitrostyrenes have demonstrated their utility as dienophiles in constructing fluorinated bicyclic systems. nih.gov

| Reaction Type | Reactant | Initial Product | Final Product (after potential elimination) |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Nitrile Oxide | Substituted Isoxazoline | Substituted Isoxazole |

| Diels-Alder Reaction | Conjugated Diene | Substituted Cyclohexene | Aromatized Adduct |

Other Key Reaction Pathways

Beyond nucleophilic additions and cycloadditions, β-nitrovinylnaphthalene can undergo other important transformations, including elimination and radical reactions.

Elimination Reactions (e.g., β-elimination processes)

β-Elimination is a common reaction pathway for adducts derived from β-nitrovinylnaphthalene. As mentioned in the context of cycloaddition reactions, the adducts formed often contain a nitro group β to a hydrogen atom. Under thermal conditions or in the presence of a base, elimination of nitrous acid (HNO₂) can occur, leading to the formation of a new double bond and aromatization of the newly formed ring. This elimination is a driving force in many reactions involving nitroalkenes, leading to stable aromatic products. For instance, the Diels-Alder adducts of nitro-substituted dienophiles are known to undergo thermal extrusion of nitrous acid. libretexts.org

Radical Reactions and Radical Cyclizations

The double bond in β-nitrovinylnaphthalene can also participate in radical reactions. Free-radical addition to alkenes is a well-established process. wikipedia.orgnih.gov For instance, the addition of a radical species to the double bond of β-nitrovinylnaphthalene would generate a new radical intermediate, which can then be trapped or undergo further reactions. The regioselectivity of the initial radical attack is influenced by the stability of the resulting radical intermediate.

Furthermore, β-nitrovinylnaphthalene can be incorporated into substrates designed for radical cyclization. wikipedia.org In such a reaction, a radical is generated elsewhere in the molecule, which then adds intramolecularly to the nitro-activated double bond. This process is a powerful method for the construction of cyclic and polycyclic systems. The use of reagents like tributyltin hydride can mediate such cyclizations. rsc.orgmarmacs.orgscispace.comlibretexts.org The reductive cyclization of nitroalkenes is a known strategy for the synthesis of N-heterocycles. researchgate.netrsc.org

Oxidative Transformations of β-Nitrovinylnaphthalene

The vinyl group in β-nitrovinylnaphthalene is susceptible to oxidative cleavage, a transformation that breaks the carbon-carbon double bond to typically yield aldehydes or carboxylic acids. The presence of the nitro group influences the reactivity of the double bond, and various oxidizing agents can be employed to achieve this transformation. The primary product of such cleavage is 2-naphthaldehyde, with the nitro-substituted carbon being eliminated.

The oxidative cleavage of the carbon-carbon double bond in β-nitrovinylnaphthalene can be accomplished through several methods, most notably ozonolysis, permanganate (B83412) oxidation, and reactions involving osmium tetroxide. These methods, while all leading to the cleavage of the vinyl group, operate under different conditions and through distinct mechanistic pathways.

Ozonolysis: This reaction involves treating β-nitrovinylnaphthalene with ozone (O₃), followed by a workup step. The initial reaction is a [3+2] cycloaddition of ozone to the double bond to form an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane). The subsequent workup determines the final product. A reductive workup, commonly using dimethyl sulfide (DMS) or zinc and water, will yield 2-naphthaldehyde. An oxidative workup, using hydrogen peroxide, would further oxidize the aldehyde to 2-naphthoic acid.

Potassium Permanganate (KMnO₄): Under hot, acidic, or neutral conditions, potassium permanganate is a powerful oxidizing agent that can cleave the double bond of β-nitrovinylnaphthalene. The reaction likely proceeds through the formation of a cyclic manganate (B1198562) ester intermediate, which is then cleaved. Depending on the reaction conditions, the initial product, 2-naphthaldehyde, can be further oxidized to 2-naphthoic acid.

Osmium Tetroxide (OsO₄) in combination with an oxidizing agent: The Lemieux-Johnson oxidation provides a milder alternative to ozonolysis for oxidative cleavage. wikipedia.org This two-step process begins with the dihydroxylation of the alkene using a catalytic amount of osmium tetroxide to form a diol, which is then cleaved by a stoichiometric amount of an oxidant like sodium periodate (B1199274) (NaIO₄). wikipedia.orgcommonorganicchemistry.comsynarchive.com The periodate also serves to regenerate the osmium tetroxide, allowing it to be used in catalytic quantities. wikipedia.org This method is known to efficiently yield aldehydes and ketones from alkenes. wikipedia.org

Below is a table summarizing the expected products from the oxidative transformation of β-nitrovinylnaphthalene with different reagents.

| Starting Material | Reagent(s) | Solvent(s) | Expected Major Product |

| β-Nitrovinylnaphthalene | 1. O₃ 2. (CH₃)₂S | CH₂Cl₂, CH₃OH | 2-Naphthaldehyde |

| β-Nitrovinylnaphthalene | KMnO₄, H⁺, Δ | H₂O, Acetone | 2-Naphthoic acid |

| β-Nitrovinylnaphthalene | OsO₄ (cat.), NaIO₄ | Dioxane, H₂O | 2-Naphthaldehyde |

Strategic Applications of β Nitrovinylnaphthalene As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Natural Products and Pharmaceutical Scaffolds

The structural attributes of β-nitrovinylnaphthalene make it an ideal starting point for the synthesis of intricate molecules, particularly those incorporating a naphthalen-2-ylethylamine framework. This substructure is a key feature in several pharmacologically active compounds.

β-Nitrovinylnaphthalene is a key intermediate in several reported syntheses of Agomelatine (B1665654), a melatonergic antidepressant. Agomelatine is chemically known as N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide. The synthetic strategy hinges on the transformation of the nitrovinyl group into the N-acetylethylamine side chain.

A common synthetic pathway commences with a Henry reaction (nitroaldol condensation) between a suitable naphthaldehyde (e.g., 7-methoxynaphthalene-1-carbaldehyde) and nitromethane (B149229) to generate the β-nitrovinylnaphthalene intermediate. The pivotal step involves the reduction of the nitro group and the carbon-carbon double bond. This is often achieved through catalytic hydrogenation, for instance, using palladium on carbon (Pd/C) as a catalyst. This reduction converts the β-nitrovinylnaphthalene derivative into the corresponding 2-(naphthalenyl)ethanamine. The synthesis is completed by the N-acetylation of the resulting primary amine using an acetylating agent like acetic anhydride. A facile synthesis of Agomelatine has been reported utilizing the hydrogenation of β-nitrovinylnaphthalene followed by N-acetylation as a key step. nih.gov

Table 1: Key Synthetic Steps for Agomelatine from a β-Nitrovinylnaphthalene Intermediate

| Step | Transformation | Typical Reagents | Functional Group Change |

| 1 | Reduction | H₂, Pd/C | -CH=CHNO₂ → -CH₂CH₂NH₂ |

| 2 | Acetylation | Acetic Anhydride (Ac₂O) | -NH₂ → -NHCOCH₃ |

This sequence provides an efficient route to Agomelatine and its derivatives, highlighting the strategic importance of β-nitrovinylnaphthalene as a direct precursor to the core ethylamine (B1201723) side chain.

While the reactivity of nitroalkenes is widely exploited in cycloaddition reactions for the synthesis of various heterocycles, the specific application of β-nitrovinylnaphthalene as a building block for constructing additional rings fused directly to the naphthalene (B1677914) core is not extensively documented in readily available literature. Synthetic routes to naphthalene-fused systems like benzo[h]quinolines typically proceed through other intermediates, such as derivatives of 2-naphthylamine (B18577) or polychlorinated nitrobutadienes. Therefore, this particular application remains a less explored area of its synthetic utility.

Building Block for Polyfunctionalized Organic Molecules

The true versatility of β-nitrovinylnaphthalene is demonstrated in its role as a Michael acceptor. The carbon-carbon double bond is activated by the strongly electron-withdrawing nitro group, making the β-carbon atom highly electrophilic and susceptible to 1,4-conjugate addition by a wide array of nucleophiles. This reaction is a powerful method for carbon-carbon and carbon-heteroatom bond formation.

The Michael addition of carbanions, such as those derived from malonates, β-ketoesters, or other carbonyl compounds, to nitroalkenes is a fundamental C-C bond-forming reaction in organic synthesis. nih.govnih.gov In the context of β-nitrovinylnaphthalene, this allows for the introduction of diverse and complex side chains onto the naphthalene core. Following the Michael addition, the molecule contains both the newly introduced functionality and the nitro group, which serves as a synthetic handle for further transformations. The nitro group can be readily reduced to a primary amine, which can then be acylated, alkylated, or used to form heterocyclic rings. This sequential approach—Michael addition followed by nitro group modification—provides a robust pathway to highly functionalized naphthalene derivatives.

Table 2: Examples of Nucleophiles in Michael Addition to β-Nitrovinylnaphthalene

| Nucleophile Type | Example | Resulting Adduct (before nitro reduction) |

| Carbonyl Enolate | Acetaldehyde | 4-(Naphthalen-2-yl)-3-nitrobutanal |

| Malonate Ester | Diethyl Malonate | Diethyl 2-(1-(naphthalen-2-yl)-2-nitroethyl)malonate |

| β-Keto Amide | N-phenylacetoacetamide | N-phenyl-2-acetyl-3-(naphthalen-2-yl)-4-nitrobutanamide |

| Organocuprate | Lithium dimethylcuprate | 2-(1-nitroprop-2-yl)naphthalene |

This reactivity makes β-nitrovinylnaphthalene an invaluable building block for creating polyfunctionalized molecules where the naphthalene unit is appended with custom-designed side chains bearing multiple functional groups.

Development of Novel Retrosynthetic Strategies

The predictable and reliable reactivity of β-nitrovinylnaphthalene allows for its incorporation into novel retrosynthetic strategies for complex target molecules. Retrosynthesis is the process of deconstructing a target molecule into simpler, commercially available starting materials. The naphthalen-2-ylethylamine moiety, present in Agomelatine and other bioactive compounds, is a prime candidate for a retrosynthetic approach involving β-nitrovinylnaphthalene.

From a retrosynthetic perspective, the N-acetyl group of a target like Agomelatine can be disconnected via an amide bond formation, revealing a primary amine. This primary amine, located two carbons away from the naphthalene ring, is a clear indicator of a potential nitroalkene precursor. The C-N bond of the 2-(naphthalenyl)ethanamine can be traced back to a nitro group, leading to the key intermediate, β-nitrovinylnaphthalene. This intermediate itself can be further disconnected through a Henry reaction to a simple naphthaldehyde and nitromethane.

Retrosynthetic Analysis Example: Agomelatine

Target Molecule (Agomelatine)

║ (Amide Disconnection)

N-[2-(7-methoxynaphthalen-1-yl)ethyl]amine

║ (C-N bond from Nitro Reduction)

1-(2-Nitrovinyl)-7-methoxynaphthalene (a β-Nitrovinylnaphthalene derivative)

║ (Henry Reaction Disconnection)

7-Methoxynaphthalene-1-carbaldehyde + Nitromethane

This logical deconstruction demonstrates how β-nitrovinylnaphthalene serves as a strategic "synthon" (a synthetic equivalent of an idealized fragment), simplifying the synthetic plan for complex molecules and providing a clear and efficient path from simple starting materials.

Synthesis and Reactivity of Substituted β Nitrovinylnaphthalene Derivatives

Design and Synthesis of Naphthalene (B1677914) Ring-Substituted Analogues

The primary strategy for synthesizing naphthalene ring-substituted analogues of β-nitrovinylnaphthalene involves a two-step process: the synthesis of a substituted naphthaldehyde followed by a Henry condensation reaction with a nitroalkane.

The design of these analogues focuses on introducing electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or hydroxy (-OH) groups, or electron-withdrawing groups (EWGs) like halogens or cyano groups at various positions on the naphthalene core. The position and electronic nature of these substituents are crucial as they modulate the electrophilicity of the vinyl group, thereby influencing the molecule's reactivity in subsequent reactions.

The synthesis begins with a suitably substituted naphthalene derivative. For instance, the preparation of 6-methoxy-2-naphthaldehyde, a precursor for a methoxy-substituted analogue, can be achieved through a multi-step sequence starting from 2-methoxynaphthalene. This can involve a Friedel-Crafts acylation to introduce an acetyl group, followed by oxidation to a carboxylic acid, esterification, reduction to an alcohol, and a final selective oxidation to the desired aldehyde. oriprobe.comorgsyn.org

Once the substituted naphthaldehyde is obtained, the pivotal step is the Henry reaction (also known as the nitroaldol reaction). buchler-gmbh.com This base-catalyzed carbon-carbon bond-forming reaction involves the condensation of the aldehyde with a nitroalkane, typically nitromethane (B149229), to form a β-nitro alcohol intermediate. Subsequent dehydration of this intermediate, often facilitated by the reaction conditions or a separate dehydration step, yields the target β-nitrovinylnaphthalene derivative. The choice of base and solvent is critical to optimize the yield and can range from organic bases like triethylamine (B128534) to inorganic bases. For example, the synthesis of (R)-1-(naphthalen-1-yl)-2-nitroethan-1-ol is a known asymmetric Henry reaction, highlighting the potential for stereoselective synthesis of the nitro alcohol precursor. buchler-gmbh.com

Table 1: Synthesis of Naphthalene Ring-Substituted β-Nitrovinylnaphthalene Analogues

| Precursor | Reagent | Key Reaction | Product |

|---|---|---|---|

| Substituted Naphthaldehyde | Nitromethane | Henry Condensation | Substituted β-Nitrovinylnaphthalene |

| 6-Methoxy-2-naphthaldehyde | Nitromethane | Henry Condensation | 6-Methoxy-2-(2-nitrovinyl)naphthalene |

Modifications at the Vinyl Group and Nitro Group

The vinyl and nitro groups of β-nitrovinylnaphthalene are the primary sites for further chemical transformations, enabling the synthesis of a diverse array of derivatives.

Vinyl Group Modifications:

The electron-withdrawing nature of the nitro group renders the β-carbon of the vinyl moiety highly electrophilic and susceptible to nucleophilic attack. This reactivity is extensively utilized in Michael additions. A variety of nucleophiles, including thiols, amines, and carbanions, can be added across the double bond to introduce new functional groups. For instance, the thia-Michael addition of thiols to nitroalkenes is a well-established reaction that proceeds readily to form β-thio-nitro compounds.

The vinyl group also participates in cycloaddition reactions. As a dienophile, β-nitrovinylnaphthalene can react with dienes in [4+2] Diels-Alder reactions to construct new six-membered rings. The high electrophilicity of the double bond enhances its reactivity in these transformations. Additionally, photochemical [2+2] cycloadditions with other alkenes are possible, leading to the formation of substituted cyclobutane (B1203170) rings. rsc.orgnih.govnih.gov

Nitro Group Modifications:

The nitro group is a versatile functional group that can be transformed into other functionalities. One of the most common and synthetically useful transformations is its reduction to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-based reductions (e.g., Zn/HCl). The resulting aminoethylnaphthalene derivatives are valuable intermediates in medicinal chemistry. encyclopedia.pub

Comparative Reactivity Studies of Derivatives

The reactivity of substituted β-nitrovinylnaphthalene derivatives is profoundly influenced by the electronic nature of the substituents on the naphthalene ring. These effects are most prominently observed in reactions where the electrophilicity of the vinyl group is the determining factor, such as in Michael additions.

Electron-withdrawing groups (EWGs) on the naphthalene ring increase the electrophilicity of the β-carbon of the vinyl group. This is due to the inductive and/or resonance withdrawal of electron density from the double bond, making it more susceptible to nucleophilic attack. Consequently, β-nitrovinylnaphthalene derivatives bearing EWGs generally exhibit enhanced reactivity in Michael additions compared to the unsubstituted parent compound.

Conversely, electron-donating groups (EDGs) on the naphthalene ring decrease the electrophilicity of the β-carbon. By donating electron density to the conjugated system, EDGs reduce the partial positive charge on the β-carbon, thereby decreasing its reactivity towards nucleophiles. This results in slower reaction rates for Michael additions.

Kinetic studies on the Michael addition of amines to substituted β-nitrostyrenes, which serve as a good model for β-nitrovinylnaphthalenes, have provided quantitative insights into these substituent effects. The reaction rates can be correlated with Hammett substituent constants, providing a linear free-energy relationship that confirms the influence of electronic effects on the transition state of the reaction.

Table 2: Relative Reactivity of Substituted β-Nitrovinylarenes in Michael Additions

| Substituent on Aromatic Ring | Electronic Effect | Expected Reactivity towards Nucleophiles |

|---|---|---|

| -NO₂ | Strong Electron-Withdrawing | Highest |

| -Cl | Weak Electron-Withdrawing | Higher |

| -H | Neutral | Baseline |

| -CH₃ | Weak Electron-Donating | Lower |

These comparative studies are crucial for designing synthetic strategies, as they allow for the prediction of reactivity and the selection of appropriate reaction conditions based on the specific derivative being used.

Theoretical and Computational Chemistry Investigations of β Nitrovinylnaphthalene

Electronic Structure Analysis and Frontier Molecular Orbital Theory

The electronic structure of a molecule is fundamental to its reactivity. For compounds like β-nitrovinylnaphthalene, the interaction between the electron-donating aromatic naphthalene (B1677914) ring and the strongly electron-withdrawing nitrovinyl group dictates its chemical behavior. The extensive π-conjugation across the molecule results in a relatively planar structure to maximize electronic delocalization, which is a key factor in its stability and reactivity. bohrium.comuc.pt

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile or electron donor. For β-nitrovinylnaphthalene, the HOMO is expected to be distributed across the naphthalene ring and the C=C double bond.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region most susceptible to receiving electrons and is associated with the molecule's electrophilic character. Due to the powerful electron-withdrawing nature of the nitro group (-NO₂), the LUMO of β-nitrovinylnaphthalene is primarily localized on the nitrovinyl fragment, particularly at the β-carbon (the carbon atom furthest from the ring).

This distribution of frontier orbitals explains why β-nitrovinylnaphthalene is an excellent Michael acceptor. uc.pt Nucleophiles are drawn to the electron-deficient β-carbon, initiating conjugate addition reactions, which are characteristic of this class of compounds. nih.govresearchgate.net The energy gap between the HOMO and LUMO also provides information about the molecule's stability and the energy required for electronic excitation.

Table 1: Conceptual Frontier Molecular Orbital Properties of β-Nitrovinylnaphthalene

| Molecular Orbital | Primary Location | Chemical Character | Implied Reactivity |

| HOMO | Naphthalene Ring and Cα=Cβ Double Bond | Nucleophilic | Participates in reactions with strong electrophiles. |

| LUMO | Nitrovinyl Group (especially Cβ and -NO₂ moiety) | Electrophilic | Site of attack for nucleophiles (e.g., Michael addition). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO levels. | Kinetic Stability | A smaller gap suggests higher reactivity. |

This table is a conceptual representation based on established principles for β-nitrostyrene and related conjugated nitroalkenes.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is an indispensable tool for mapping out the intricate step-by-step pathways of chemical reactions. researchgate.netresearchgate.net By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct detailed energy profiles to understand reaction feasibility, kinetics, and selectivity. Various DFT functionals (e.g., M06-2X, B3LYP) and basis sets (e.g., def2-TZVP, 6-31G**) are employed to achieve a balance of computational accuracy and efficiency. bohrium.comresearchgate.net

Studies on β-nitrostyrene have successfully used these methods to investigate a range of reactions, including:

Michael Additions: The mechanism of nucleophilic addition to the activated double bond has been explored, confirming the role of intermediates and catalysts. nih.govdatapdf.com

Cycloaddition Reactions: The pathways for forming cyclic compounds, where β-nitrostyrene acts as a dipolarophile, have been computationally modeled. nih.gov

Electrochemical Reactions: The complex multi-step mechanisms of reactions involving electron transfer have been dissected, revealing competing pathways and predicting major products under different conditions. researchgate.net

These studies provide a robust framework for predicting how β-nitrovinylnaphthalene would behave in similar chemical transformations.

A transition state (TS) is the highest energy point along a reaction pathway, representing the fleeting molecular configuration as bonds are broken and formed. The energy required to reach this state is the activation energy (or activation barrier), which governs the rate of the reaction.

Computational chemistry allows for the precise location of these TS structures on the potential energy surface. Analysis of a transition state's geometry reveals which atoms are involved in the key bond-forming and bond-breaking events. For instance, kinetic studies of the Michael addition of cyclic amines to β-nitrostyrenes, supported by computational analysis, suggest the reaction proceeds through a six-membered cyclic transition state. nih.govdatapdf.com

In a detailed DFT study on the electrochemical reaction between β-nitrostyrene and benzaldehyde (B42025), multiple reaction pathways were identified, each with a unique set of transition states. researchgate.net The calculated activation energies for each step allowed researchers to determine the kinetically favored pathway.

Table 2: Example of Calculated Activation Barriers for Proposed Routes in a β-Nitrostyrene Reaction

| Reaction Route | Description | Relative Gibbs Free Energy of Activation (kcal/mol) (Gas Phase) | Kinetic Feasibility |

| Route A1 | Pathway leading to Product P1 | 21.29 | Moderate Barrier |

| Route A2 | Pathway leading to Product P2 | -48.22 | Very Low Barrier |

| Route B | Alternative pathway leading to Product P3 | 29.81 | High Barrier |

| Route C1 | Pathway involving an alternative intermediate | 21.59 | Moderate Barrier |

| Route C2 | High-energy alternative pathway | 77.59 | Very High Barrier |

Data sourced from a DFT M06-2X/def2-TZVP level of theory study on the electrochemical reaction of β-nitrostyrene. researchgate.net A negative activation energy suggests the formation of a stable pre-reaction complex.

By calculating the energy of all stationary points (reactants, intermediates, transition states, and products) along a proposed reaction coordinate, a complete reaction energy profile can be constructed. This profile provides a visual and quantitative map of the reaction, revealing both the kinetic barriers (the "hills") and the thermodynamic stability of intermediates and products (the "valleys").

A recent computational investigation of β-nitrostyrene's reaction with benzaldehyde illustrates this powerfully. researchgate.net The study calculated the Gibbs free energies (ΔG) for four possible products relative to the initial reactants, determining which product was the most thermodynamically stable. The calculations were performed for the gas phase and in various solvents, showing how the surrounding medium can influence the reaction outcome. Such profiles are crucial for predicting the major product of a reaction under specific conditions. In the gas phase, Product P2 was found to be the most stable by a significant margin. researchgate.net

Table 3: Calculated Relative Gibbs Free Energies (ΔG) of Final Products in a β-Nitrostyrene Reaction

| Product | Relative Gibbs Free Energy (ΔG) (kcal/mol) (Gas Phase) | Thermodynamic Stability |

| P1 | -46.97 | Stable |

| P2 | -233.40 | Most Stable |

| P3 | -74.18 | Stable |

| P4 | -82.13 | Stable |

Data sourced from a DFT M06-2X/def2-TZVP level of theory study on the electrochemical reaction of β-nitrostyrene. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation around single bonds. The preferred conformation of a molecule influences its physical properties and how it interacts with other molecules.

For β-nitrostyrene and, by extension, β-nitrovinylnaphthalene, computational studies combined with spectroscopic methods like Raman have shown a strong preference for a planar or near-planar geometry. bohrium.comuc.pt This planarity maximizes the stabilizing effect of π-electron delocalization across the aromatic ring and the nitrovinyl side chain. uc.pt The E (trans) configuration, where the naphthalene ring and the nitro group are on opposite sides of the double bond, is generally the most stable ground-state conformer. uc.pt Deviations from this planarity can occur due to steric hindrance from bulky substituents. bohrium.com

While static calculations can identify energy-minimum conformers, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.gov In an MD simulation, the forces on each atom are calculated, and Newton's laws of motion are used to simulate their movements over short time steps. This approach allows researchers to:

Explore the accessible conformational space.

Observe transitions between different conformations.

Simulate the interaction of the molecule with its environment, such as solvent molecules.

Understand the flexibility of different parts of the molecule.

For β-nitrovinylnaphthalene, MD simulations could reveal the rotational dynamics around the single bond connecting the naphthalene ring to the vinyl group and how this motion is influenced by solvents, which is critical for understanding its behavior in solution-phase reactions.

Predictive Modeling of Reactivity and Selectivity

Computational chemistry enables the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Structure-Property-Activity Relationship (SPAR) models. uc.ptnih.govnih.gov These models establish a mathematical correlation between calculated molecular descriptors (e.g., electronic properties, steric parameters, hydrophobicity) and an observed property, such as reaction rate or biological activity. uc.ptmdpi.comresearchwithrowan.com

For β-nitrostyrene derivatives, predictive models have been successfully applied:

Linear Free-Energy Relationships (LFERs): In a kinetic study of Michael additions, Hammett plots were used to correlate the electronic properties of substituents on the phenyl ring with the reaction rates for both catalyzed and uncatalyzed pathways. nih.gov This allows for the prediction of how a new substituent on the aromatic ring of β-nitrovinylnaphthalene would affect its reactivity.

SPAR Models: A study on the antibacterial activity of β-nitrostyrene derivatives used calculated parameters like redox potentials (Ep) and partition coefficients (logP) to build a model that could predict the antimicrobial efficacy of related compounds. uc.pt

These approaches are invaluable for the rational design of new molecules with desired properties. By calculating key descriptors for novel, un-synthesized derivatives of β-nitrovinylnaphthalene, chemists can predict their reactivity and selectivity, thereby guiding experimental efforts toward the most promising candidates.

Advanced Spectroscopic Characterization for Mechanistic Insights and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise structure of beta-nitrovinylnaphthalene in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a complete assignment of all protons and carbons in the molecule can be achieved.

Detailed research findings from the synthesis of (E)-2-(2-nitrovinyl)naphthalene provide specific NMR data that confirm its structure. The trans-configuration of the vinyl protons is established by the large coupling constant (J) between them, typically around 13.7 Hz.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the electronic environment of each hydrogen atom. The protons on the vinyl group are highly deshielded due to the electron-withdrawing effect of the nitro group and the conjugation with the naphthalene (B1677914) ring, causing them to appear at higher chemical shifts in the downfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the chemical environment of each carbon atom. The carbons of the vinyl group and the carbon of the naphthalene ring attached to the vinyl substituent are particularly diagnostic.

The following tables summarize the reported NMR data for (E)-2-(2-nitrovinyl)naphthalene, which is the more stable isomer of this compound.

Table 1: ¹H NMR Data for (E)-2-(2-nitrovinyl)naphthalene in CDCl₃

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Vinyl Hα | 7.61 | d | 13.7 |

| Vinyl Hβ | 8.03 | d | 13.7 |

| Naphthyl-H | 7.55 - 7.65 | m | - |

| Naphthyl-H | 7.84 - 7.97 | m | - |

Table 2: ¹³C NMR Data for (E)-2-(2-nitrovinyl)naphthalene in CDCl₃

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Naphthyl-C | 127.65 |

| Naphthyl-C | 128.60 |

| Naphthyl-C | 128.74 |

| Naphthyl-C | 130.86 |

| Naphthyl-C | 133.03 |

| Naphthyl-C | 135.24 |

| Vinyl-Cβ | 136.15 |

Data sourced from supporting information for a study on decarboxylative nitration. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis During Reactions

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, these methods are crucial for confirming the presence of the key nitro (NO₂) and alkene (C=C) groups and for monitoring their transformations during reactions.

Characteristic Vibrational Modes:

Nitro Group (NO₂): The nitro group has two characteristic stretching vibrations. The asymmetric stretch (ν_as(NO₂)) typically appears as a strong band in the IR spectrum between 1500 and 1560 cm⁻¹. The symmetric stretch (ν_s(NO₂)) appears as a strong band between 1335 and 1380 cm⁻¹. The presence of these two intense bands is a clear indicator of the nitro functionality. In Raman spectra of nitronaphthalene isomers, a very intense peak near 1350 cm⁻¹ corresponding to the symmetrical NO₂ stretching vibration has been noted. researchgate.net

Alkene C=C Bond: The carbon-carbon double bond stretch (ν(C=C)) of the vinyl group, being part of a conjugated system, is expected to appear in the 1620-1650 cm⁻¹ region of both IR and Raman spectra. researchgate.net Its intensity in the Raman spectrum is typically strong due to the polarizability of the π-system.

Naphthalene Ring: The aromatic C=C stretching vibrations of the naphthalene ring appear in the region of 1450-1600 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. researchgate.net

During a chemical reaction, such as the reduction of the nitro group or the hydrogenation of the double bond, IR and Raman spectroscopy can provide real-time mechanistic insights. For instance, the disappearance of the characteristic NO₂ stretching bands would indicate the successful reduction of the nitro group.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | Strong | Medium |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1380 | Strong | Strong |

| Alkene (C=C) | C=C Stretch | 1620 - 1650 | Medium-Variable | Strong |

| Aromatic | C=C Stretches | 1450 - 1600 | Medium-Strong | Medium-Strong |

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. malvernpanalytical.com This technique provides precise data on bond lengths, bond angles, and torsional angles, allowing for an unambiguous confirmation of the molecule's stereochemistry and conformation.

If a suitable single crystal of this compound were analyzed, X-ray diffraction would reveal:

Molecular Geometry: The precise bond lengths of the C=C double bond, the C-N bond, and the N-O bonds, which can provide insight into the degree of electron delocalization across the conjugated system.

Planarity: The extent to which the naphthalene ring, the vinyl group, and the nitro group are coplanar. Deviations from planarity can affect the molecule's electronic properties.

Crystal Packing: How individual this compound molecules arrange themselves in the crystal lattice. This includes identifying intermolecular interactions such as C-H···O hydrogen bonds or π–π stacking between naphthalene rings, which govern the material's bulk properties.

As of the latest review of crystallographic databases, a definitive crystal structure for the beta-isomer, 2-(2-nitrovinyl)naphthalene, has not been publicly reported. However, the crystal structure for the isomeric (E)-1-(2-nitrovinyl)naphthalene has been determined. nih.gov In that structure, the molecule adopts a trans configuration, and the dihedral angle between the naphthalene ring and the nitroethenyl group is 12.66 (5)°. nih.gov Similar geometric features and packing motifs would be expected for the beta-isomer.

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For this compound (molecular formula C₁₂H₉NO₂, molecular weight 199.21 g/mol ), electron ionization mass spectrometry (EI-MS) would first generate a molecular ion (M⁺•) at m/z = 199. This molecular ion is energetically unstable and undergoes fragmentation, providing structural clues.

Plausible Fragmentation Pathways: A primary use of MS is to monitor reaction progress by observing the disappearance of the reactant's molecular ion and the appearance of the product's molecular ion. The fragmentation pattern is key to characterizing the product's structure. Based on the structure of this compound and known fragmentation patterns of related compounds, the following losses from the molecular ion (m/z 199) can be anticipated:

Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of a nitro radical (•NO₂, 46 Da), which would lead to a fragment ion at m/z 153.

Loss of NO: The loss of nitric oxide (•NO, 30 Da) is also possible, resulting in a fragment at m/z 169. Studies of nitronaphthalenes have established the loss of neutral CO from the [M-NO]⁺ ion. researchgate.net

Fragmentation of the Naphthalene Core: The naphthalene ring itself is quite stable, but can fragment under energetic conditions, leading to characteristic ions observed in the mass spectrum of naphthalene itself, such as ions at m/z 128 (naphthalene cation radical) after cleavage of the side chain, and further fragments. nist.govresearchgate.net

By identifying the molecular ion and its characteristic fragment ions, mass spectrometry serves as a powerful tool for confirming the identity of this compound in a sample and for characterizing the products of its chemical transformations.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| (E)-2-(2-nitrovinyl)naphthalene |

| 2-vinyl naphthalene |

| Nitronaphthalene |

| (E)-1-(2-nitrovinyl)naphthalene |

Future Research Directions and Perspectives in β Nitrovinylnaphthalene Chemistry

Unexplored Reactivity Patterns

While the Michael addition is a well-established reaction for β-nitrovinylnaphthalene, its full reactive potential remains largely untapped. The conjugated nitroalkene moiety is a versatile functional group known to participate in a wide array of transformations beyond simple conjugate additions. mdma.chmdma.ch

Future investigations could focus on the following areas:

Pericyclic Reactions: The electron-deficient nature of the double bond makes β-nitrovinylnaphthalene an excellent dienophile in Diels-Alder reactions. mdma.ch Exploring its cycloadditions with a wider range of dienes, including electronically unconventional partners, could lead to novel polycyclic and heterocyclic systems fused to the naphthalene (B1677914) core. Similarly, its participation in [3+2] cycloadditions with nitrile oxides, azides, or nitrones presents a direct route to five-membered heterocycles. researchgate.netresearchgate.net

Cascade Reactions: β-Nitrovinylnaphthalene is an ideal substrate for designing cascade (or domino) reactions. researchgate.netresearchgate.net A single synthetic operation could trigger a sequence of intramolecular events, rapidly building molecular complexity. For instance, a Michael addition could be followed by an intramolecular cyclization, such as an aza-Henry reaction, to construct complex nitrogen-containing heterocycles. researchgate.net The development of such processes would be highly valuable for efficient library synthesis.

Radical Reactions: The conventional reactivity of nitroalkenes involves nucleophilic attack. A less explored area is the radical-induced coupling at the β-position. For β-nitrostyrenes, it has been shown that radical species can add to the nitro-bearing carbon, leading to a stabilized benzylic radical that subsequently eliminates the nitro group. rsc.org Applying this denitrative radical coupling strategy to β-nitrovinylnaphthalene could provide a novel method for C-C, C-S, or C-P bond formation, creating substituted vinylnaphthalene derivatives. rsc.org

Integration with Flow Chemistry and Automated Synthesis

The translation of β-nitrovinylnaphthalene chemistry from traditional batch processes to continuous flow and automated systems represents a significant frontier. neuroquantology.com Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields, higher selectivity, and enhanced safety, particularly for highly exothermic reactions like nitrations or hydrogenations. amt.ukopenresearchlibrary.org

Key opportunities include:

Enhanced Safety and Control: Reactions involving β-nitrovinylnaphthalene, such as catalytic hydrogenations of the nitro group or the double bond, can be performed more safely in flow reactors. openresearchlibrary.org These systems minimize the volume of hazardous reagents (e.g., hydrogen gas) and pyrophoric catalysts at any given time and provide superior heat transfer to control exotherms. amt.uk

Packed-Bed Reactors: The use of solid-supported catalysts or reagents in packed-bed reactors is a major advantage of flow synthesis. acs.org For instance, the reduction of β-nitrovinylnaphthalene to the corresponding amine or oxime could be achieved by passing a solution of the substrate through a cartridge containing a heterogeneous catalyst (e.g., Pd/C). This simplifies purification, as the catalyst is contained within the reactor, and allows for catalyst recycling and continuous production.

Automated Multistep Synthesis: Integrating flow reactors with automated platforms enables the telescoping of multiple reaction steps without the need for intermediate isolation and purification. acs.orgvapourtec.com An automated system could perform a Michael addition to β-nitrovinylnaphthalene in one module, followed by an in-line purification or solvent switch, and then direct the intermediate into a second reactor for a subsequent transformation, such as a reduction or cyclization. This approach accelerates the synthesis of complex target molecules derived from β-nitrovinylnaphthalene. mdma.ch

Potential for Material Science Applications

The unique electronic and structural features of β-nitrovinylnaphthalene make it an attractive building block for advanced functional materials. The combination of the electron-withdrawing nitro group and the extended π-system of the naphthalene core suggests potential in optoelectronics and polymer science. youtube.com

Functional Polymers: β-Nitrovinylnaphthalene can be considered a functional monomer for polymerization. The vinyl group can undergo polymerization, while the nitro-functionalized naphthalene moiety can impart specific properties to the resulting polymer chain. Such polymers could find applications as sensors; for example, conjugated polymers containing nitroaromatic units have been investigated for the fluorescent detection of explosive compounds. mdpi.comresearchgate.net The high electron affinity of the nitrovinylnaphthalene units could facilitate charge transfer interactions with electron-rich analytes. Furthermore, the nitro groups along the polymer backbone could be chemically modified post-polymerization to introduce other functionalities. acs.orgcolab.ws

Nonlinear Optical (NLO) Materials: Molecules with a combination of electron-donating and electron-withdrawing groups connected by a π-conjugated system often exhibit significant NLO properties. While β-nitrovinylnaphthalene itself is an acceptor-π system, it can serve as a precursor to more complex NLO chromophores. For instance, reduction of the nitro group to an amine would create a donor-π system. Covalent incorporation of such naphthalene-based chromophores into a polymer matrix can lead to materials with high thermal stability and desirable optical properties for applications in photonics and data storage. nih.gov The extended conjugation of the naphthalene ring compared to a simple benzene (B151609) ring can enhance these effects. nih.gov

Catalyst Development for Enhanced Selectivity and Efficiency

Achieving high levels of stereocontrol in reactions involving β-nitrovinylnaphthalene is crucial for its application in the synthesis of chiral molecules. The development of new catalysts that can provide high chemo-, regio-, and stereoselectivity is a key area of ongoing research.

Asymmetric Organocatalysis: The asymmetric Michael addition of nucleophiles to β-nitrovinylnaphthalene is a powerful C-C bond-forming reaction. Chiral organocatalysts, particularly those based on primary or secondary amines (e.g., cinchona alkaloids, prolinol derivatives) and bifunctional thioureas, have proven highly effective for additions to nitroalkenes. mdpi.comrsc.orgnih.govrsc.org These catalysts activate the nucleophile (e.g., by forming an enamine with a ketone or aldehyde) and simultaneously activate the nitroalkene through hydrogen bonding with the nitro group, providing a highly organized transition state that directs the stereochemical outcome. mdpi.commdpi.com Future work will focus on developing catalysts that are effective for a broader range of nucleophiles and provide access to specific diastereomers with high enantiomeric excess (ee). mdpi.com

Metal-Based Catalysis: Chiral metal complexes also offer powerful strategies for controlling selectivity. Lewis acid catalysts can coordinate to the nitro group, lowering the LUMO of the nitroalkene and activating it towards nucleophilic attack while providing a chiral environment. This approach is particularly useful for Friedel-Crafts alkylations and Michael additions.

Below is a table summarizing representative organocatalytic systems and their typical performance in asymmetric Michael additions to nitroalkenes, which can be extrapolated to β-nitrovinylnaphthalene.

| Catalyst Type | Nucleophile | Activation Mode | Typical Diastereoselectivity (dr) | Typical Enantioselectivity (ee) |

| Chiral Primary Amine-Thiourea | Ketones, Aldehydes | Enamine formation & H-bonding | >9:1 | >95% |

| Diphenylprolinol Silyl Ether | Aldehydes | Enamine formation | >10:1 | >99% |

| Cinchona Alkaloid Derivatives | Malonates, Nitroalkanes | General base & H-bonding | Variable | >90% |

| (R,R)-1,2-Diphenylethylenediamine (DPEN) based Thiourea (B124793) | Cycloketones | Enamine formation & H-bonding | >9:1 | 76-99% |

Data in this table is representative of reactions with various α,β-unsaturated nitroalkenes and serves as a predictive model for reactions with β-nitrovinylnaphthalene. mdpi.commdpi.com

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements of all components, offer a highly efficient path to molecular complexity. nih.gov β-Nitrovinylnaphthalene, as an excellent Michael acceptor, is an ideal component for the design of novel MCRs. researchgate.netrsc.org

Synthesis of Heterocycles: A key application of MCRs involving nitroalkenes is the synthesis of densely functionalized heterocycles. researchgate.netrsc.orgrsc.org For example, a one-pot reaction between an aldehyde, an amine, and β-nitrovinylnaphthalene could lead to substituted piperidines or other nitrogen-containing rings through a cascade of imine formation, Michael addition, and subsequent cyclization. researchgate.net The naphthalene moiety would be incorporated into the final heterocyclic structure, providing a scaffold with potential applications in medicinal chemistry.